molecular formula C9H14O5 B097833 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate CAS No. 17650-46-3

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate

Cat. No.: B097833
CAS No.: 17650-46-3
M. Wt: 202.2 g/mol
InChI Key: AFNPEQUYBAVCOU-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxyethyl methacrylate with ethyl chloroformate under basic conditions . The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of radical initiators to form polymers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

    Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Radical Initiators: Used in polymerization reactions.

    Acids/Bases: Used in hydrolysis reactions.

    Alcohols: Used in transesterification reactions.

Major Products Formed

    Polymers: Formed through polymerization.

    Alcohols and Acids: Formed through hydrolysis.

    Different Esters: Formed through transesterification.

Scientific Research Applications

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester groups in the compound can also undergo hydrolysis, releasing the active ingredients in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol dimethacrylate: Similar in structure and used in similar applications.

    Ethylene glycol dimethacrylate: Another related compound with similar properties.

Uniqueness

2-Ethoxycarbonyloxyethyl 2-methylprop-2-enoate is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to other similar compounds. This makes it particularly useful in applications requiring precise control over polymerization and hydrolysis reactions.

Properties

IUPAC Name

2-ethoxycarbonyloxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-4-12-9(11)14-6-5-13-8(10)7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNPEQUYBAVCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394322
Record name AGN-PC-0KXE4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17650-46-3
Record name AGN-PC-0KXE4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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